molecular formula C13H28ClNO B15303803 2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride

2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride

Katalognummer: B15303803
Molekulargewicht: 249.82 g/mol
InChI-Schlüssel: ICBHBRBRQASTPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . This compound is known for its unique structure, which includes a methoxy group, a cyclohexyl ring, and an amine group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves several steps. One common method includes the reaction of cyclohexanone with isopropylamine to form an intermediate, which is then reacted with methanol and hydrochloric acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H28ClNO

Molekulargewicht

249.82 g/mol

IUPAC-Name

2-methoxy-2-(4-propan-2-ylcyclohexyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C13H27NO.ClH/c1-10(2)11-5-7-12(8-6-11)13(3,9-14)15-4;/h10-12H,5-9,14H2,1-4H3;1H

InChI-Schlüssel

ICBHBRBRQASTPN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(CC1)C(C)(CN)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.